molecular formula C18H17N3O2S B5231581 1,5-dimethyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-2-phenylpyrazol-3-one

1,5-dimethyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-2-phenylpyrazol-3-one

Cat. No.: B5231581
M. Wt: 339.4 g/mol
InChI Key: NCTDXIOCZWYPKG-ZHACJKMWSA-N
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Description

1,5-dimethyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-2-phenylpyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a thiophene ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-2-phenylpyrazol-3-one typically involves multi-step organic reactions. One common method involves the condensation of 4-aminoantipyrine with benzoylisothiocyanate in the presence of a suitable solvent like acetone . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-2-phenylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,5-dimethyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-2-phenylpyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-dimethyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-2-phenylpyrazol-3-one is unique due to its combination of a pyrazolone core with a thiophene ring and specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1,5-dimethyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-13-17(19-11-10-15(22)16-9-6-12-24-16)18(23)21(20(13)2)14-7-4-3-5-8-14/h3-12,19H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTDXIOCZWYPKG-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N/C=C/C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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